molecular formula C11H8F2O3 B8345928 3-(3,4-Difluorophenyl)glutaric anhydride

3-(3,4-Difluorophenyl)glutaric anhydride

Cat. No.: B8345928
M. Wt: 226.18 g/mol
InChI Key: AOXCOULRYARAOU-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)glutaric anhydride is a fluorinated derivative of glutaric anhydride, characterized by a 3,4-difluorophenyl substituent at the 3-position of the five-membered cyclic anhydride. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing nature of the fluorine atoms, which enhances electrophilicity and influences reactivity in nucleophilic reactions (e.g., esterifications, amide formations). Its structural features also contribute to unique solubility and stability profiles compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

4-(3,4-difluorophenyl)oxane-2,6-dione

InChI

InChI=1S/C11H8F2O3/c12-8-2-1-6(3-9(8)13)7-4-10(14)16-11(15)5-7/h1-3,7H,4-5H2

InChI Key

AOXCOULRYARAOU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Glutaric Anhydride Derivatives

The following table summarizes key structural, physical, and functional differences between 3-(3,4-Difluorophenyl)glutaric anhydride and related compounds:

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties/Applications Reactivity Notes
This compound 3,4-Difluorophenyl ~238.18* High electrophilicity; potential in drug synthesis Enhanced reactivity due to electron-withdrawing F atoms
Glutaric anhydride None (unsubstituted) 114.10 Broad industrial use (polymers, resins) Moderate reactivity; used in esterifications
3-Isobutylglutaric anhydride Isobutyl ~184.23 Intermediate in pregabalin synthesis Enzymatic hydrolysis yields chiral products
3-Methylglutaric anhydride Methyl 128.13 Catalysis and small-molecule synthesis Steric hindrance limits reaction pathways
2-Phenylglutaric anhydride Phenyl (2-position) ~200.20 Specialty esters and plasticizers Aryl group increases hydrophobicity
3-(tert-Butyldimethylsilyloxy)glutaric anhydride Silyl ether ~302.47 Protective group in organic synthesis Silicon group enhances thermal stability

*Calculated based on molecular formula C₁₁H₇F₂O₃.

Key Findings:

Electronic Effects : The 3,4-difluorophenyl group introduces strong electron-withdrawing effects, making the anhydride more reactive toward nucleophiles (e.g., amines, alcohols) compared to alkyl-substituted analogs like 3-isobutylglutaric anhydride . This property is advantageous in synthesizing fluorinated drug intermediates, as seen in the development of MCHR1 antagonists .

Steric Considerations : The planar 3,4-difluorophenyl group imposes less steric hindrance than bulky substituents (e.g., tert-butyldimethylsilyloxy), enabling efficient ring-opening reactions in constrained environments .

Solubility and Stability : Fluorine atoms reduce solubility in polar solvents compared to unsubstituted glutaric anhydride but improve stability against hydrolysis, extending shelf life in storage .

Applications : Unlike glutaric anhydride derivatives used in polymer composites (e.g., glutarylated jute fibers ), this compound is more suited to pharmaceutical applications due to its bioactivity-enhancing fluorine atoms .

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